molecular formula C8H6BrIO2 B3031027 5-Bromo-2-iodo-4-methoxybenzaldehyde CAS No. 1269293-42-6

5-Bromo-2-iodo-4-methoxybenzaldehyde

Cat. No.: B3031027
CAS No.: 1269293-42-6
M. Wt: 340.94
InChI Key: YLYKODXTVWYWHT-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methoxybenzaldehyde: is an aromatic aldehyde compound with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . It is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzaldehyde core. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-4-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method includes the bromination and iodination of 4-methoxybenzaldehyde. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts such as iron or copper salts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-iodo-4-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound is utilized in the development of advanced materials, including polymers and liquid crystals. Its unique halogenated structure imparts specific properties to the materials, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-methoxybenzaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the bromine and iodine atoms can undergo substitution reactions. These interactions can modulate the activity of the compound in biological systems, potentially targeting specific enzymes or receptors .

Comparison with Similar Compounds

Comparison: 5-Bromo-2-iodo-4-methoxybenzaldehyde is unique due to the presence of both bromine and iodine atoms, which are less common in similar compounds. This dual halogenation can enhance its reactivity and provide distinct chemical properties compared to its analogs. For instance, vanillin lacks the halogen atoms and thus exhibits different reactivity and applications .

Properties

IUPAC Name

5-bromo-2-iodo-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYKODXTVWYWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)I)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676930
Record name 5-Bromo-2-iodo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269293-42-6
Record name 5-Bromo-2-iodo-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269293-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-iodo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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